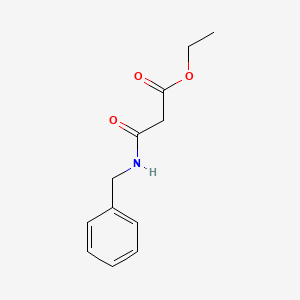

Ethyl 3-(benzylamino)-3-oxopropanoate

Overview

Description

Ethyl 3-(benzylamino)-3-oxopropanoate is a chemical compound that can be synthesized through various reactions involving benzylamine derivatives and ethyl 3-oxopropanoate precursors. The compound is of interest due to its potential applications in the synthesis of more complex organic molecules, which can be used in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, ethyl 3-oxopropanoate derivatives have been used as starting materials for the synthesis of complex molecules. In one study, ethyl 2-bromoacetate and zinc were used to react with 2-substituted 3-benzyl-1,3-oxazinanes under mild conditions, leading to the formation of ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates . Although not the exact compound , this study provides insight into the types of reactions that could be used to synthesize ethyl 3-(benzylamino)-3-oxopropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was elucidated using electronic absorption, IR, and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of ethyl 3-(benzylamino)-3-oxopropanoate.

Chemical Reactions Analysis

Ethyl 3-oxopropanoate derivatives are known to undergo various chemical reactions. For instance, ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives were used in oxidative photochemical cyclization to synthesize benzo[a]carbazoles . This indicates that ethyl 3-(benzylamino)-3-oxopropanoate could potentially participate in similar cyclization reactions, given the right conditions and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(benzylamino)-3-oxopropanoate can be inferred from studies on similar compounds. For example, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was investigated using differential scanning calorimetry and thermogravimetric analysis . These methods could be used to study the thermal stability and decomposition patterns of ethyl 3-(benzylamino)-3-oxopropanoate.

Scientific Research Applications

1. Synthesis of Benzo[a]carbazoles

Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, a derivative of Ethyl 3-(benzylamino)-3-oxopropanoate, were used in the synthesis of 6-Ethoxycarbonyl-5-hydroxy-benzo[a]carbazoles through oxidative photocyclization. This synthesis features the use of CuBr2, facilitating transformations not possible under conventional conditions (Li et al., 2015).

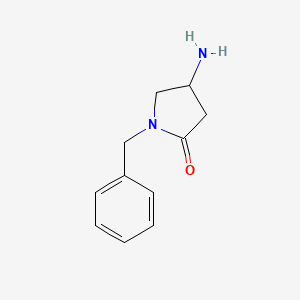

2. β-Amino Ester Derivatives Synthesis

Ethyl 3-(benzylamino)-3-oxopropanoate reacts with Reformatsky reagents derived from ethyl 2-bromoacetate and zinc to yield β-amino ester derivatives. This process employs mild conditions, leading regioselectively to high-yield derivatives (Alberola et al., 1990).

3. Mesogenic Compound Synthesis

In mesogenic compound research, Ethyl 3-aryl-3-oxopropanoates, related to Ethyl 3-(benzylamino)-3-oxopropanoate, are used. They are synthesized and then converted into mesogenic 3-arylisoxazolones and 3-arylpyrazolones (Kovganko et al., 2010).

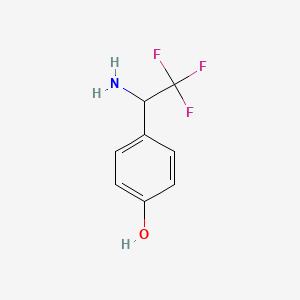

4. Asymmetric Reduction by Fungi

Ethyl 3-aryl-3-oxopropanoates undergo enantioselective reduction to corresponding (S)-alcohols by fungi like Rhizopus arrhizus. This biological process is a unique application in the realm of chiral synthesis (Salvi & Chattopadhyay, 2006).

Safety and Hazards

When handling Ethyl 3-(benzylamino)-3-oxopropanoate, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of skin contact, wash with plenty of water .

properties

IUPAC Name |

ethyl 3-(benzylamino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGGJGTAABULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzylamino)-3-oxopropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)